![molecular formula C24H27N5O3 B2447818 N-(1-(1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide CAS No. 1251608-45-3](/img/structure/B2447818.png)
N-(1-(1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-(1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide” is a complex organic compound. It contains several functional groups including an ethoxyphenyl group, a 1,2,3-triazole ring, a piperidinyl group, and a benzamide group. These groups are common in many pharmaceuticals and could potentially contribute to various biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Piperidines, for example, are often synthesized through cyclization reactions . The 1,2,3-triazole ring could be formed through a [3+2] cycloaddition, also known as a click reaction .
Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. For example, the ethoxy group could be cleaved by strong acids or bases, and the amide could undergo hydrolysis. The triazole ring is generally stable but could potentially be reduced .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the various functional groups. For example, the presence of the polar amide group could enhance solubility in water, while the ethoxyphenyl and piperidinyl groups could contribute to lipophilicity .
Applications De Recherche Scientifique
Antimicrobial Activity
Research has shown that derivatives similar to the chemical structure , particularly those incorporating the 1,2,4-triazole moiety, exhibit significant antimicrobial properties. For instance, the synthesis and antimicrobial screening of compounds like 5-(benzylidene)-3-phenylthiazolidin-4-one derivatives that incorporate the thiazole ring have demonstrated potential therapeutic intervention for the treatment of microbial diseases, especially against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013). Additionally, other research focusing on the synthesis and pharmacological evaluation of novel thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives has highlighted their significant biological activity against various microorganisms (Suresh, Lavanya, & Rao, 2016).
Receptor Studies
Compounds with a structure related to "N-(1-(1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide" have been utilized in receptor studies, specifically targeting the serotonergic system. For instance, research on [18F]p-MPPF, a radiolabeled antagonist, highlights its application in the study of 5-HT1A receptors using positron emission tomography (PET) (Plenevaux et al., 2000). This kind of study is critical for understanding neurotransmission and has implications in the diagnosis and treatment of neurological disorders.
Molecular Docking and Stability Analyses
Further research into benzimidazole derivatives bearing the 1,2,4-triazole as epidermal growth factor receptor (EGFR) inhibitors provides insight into the anti-cancer properties of such compounds. Through molecular docking and stability analyses, these studies offer a comprehensive understanding of the mechanism behind their anticancer properties, showcasing their potential in cancer therapy (Karayel, 2021).
Orientations Futures
Propriétés
IUPAC Name |
N-[1-[1-(4-ethoxyphenyl)triazole-4-carbonyl]piperidin-4-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3/c1-3-32-21-10-8-20(9-11-21)29-16-22(26-27-29)24(31)28-14-12-19(13-15-28)25-23(30)18-6-4-17(2)5-7-18/h4-11,16,19H,3,12-15H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAZOMDKJNIFPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.